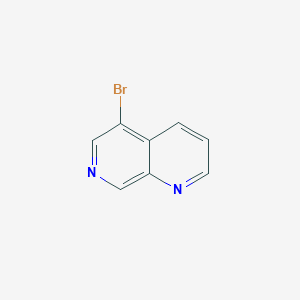

5-Bromo-1,7-naphthyridine

描述

Significance of Naphthyridine Frameworks in Contemporary Organic Chemistry

The naphthyridine core is a cornerstone in the design and synthesis of novel organic molecules with diverse applications. mdpi.comresearchgate.net Its rigid, planar structure, combined with the presence of nitrogen atoms, imparts specific electronic characteristics that facilitate a range of chemical interactions. ontosight.ai This makes them valuable building blocks for constructing complex molecular architectures. In medicinal chemistry, the naphthyridine scaffold is a key component in numerous therapeutic agents due to its ability to interact with biological targets like enzymes and receptors. ontosight.aiontosight.ai For instance, the 1,8-naphthyridine (B1210474) core is the foundational structure for several antibacterial drugs. nih.govrsc.org Beyond pharmaceuticals, naphthyridine derivatives are explored in materials science for their potential in developing organic light-emitting diodes (OLEDs) and other functional materials. acs.org

Research Context of Halogenated Naphthyridines

The introduction of halogen atoms onto the naphthyridine framework significantly modulates its chemical and physical properties. Halogenation can influence the reactivity of the naphthyridine ring, create new sites for further functionalization, and alter the biological activity of the resulting derivatives. nih.gov For example, the presence of a fluorine atom in certain 1,8-naphthyridine derivatives has been shown to enhance their antibacterial efficacy. nih.gov Brominated naphthyridines, in particular, are versatile intermediates in organic synthesis. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents to build molecular complexity. nih.govacs.org This has led to extensive research into the synthesis and application of halogenated naphthyridines for the development of new bioactive compounds and materials. nih.gov

Scope and Research Objectives for 5-Bromo-1,7-naphthyridine

This article focuses specifically on the chemical compound This compound . The primary objective is to provide a detailed overview of its synthesis, chemical properties, and its role as a building block in organic synthesis. The discussion will be confined to the chemical aspects of this particular isomer, exploring its reactivity and utility in the construction of more complex molecules. The broader biological activities of naphthyridine derivatives will be touched upon only to provide context for the importance of this structural motif.

Historical Development and Emerging Trends in 1,7-Naphthyridine (B1217170) Chemistry

The journey into naphthyridine chemistry began in 1893 with the synthesis of the first derivative. nih.gov The synthesis of the parent 1,7-naphthyridine was accomplished later, with early reports appearing in the mid-20th century. acs.orgacs.org Initial synthetic methods often involved classical cyclization reactions. Over the years, the synthetic toolbox for accessing 1,7-naphthyridines has expanded significantly to include more sophisticated and efficient methodologies.

Emerging trends in 1,7-naphthyridine chemistry are driven by the quest for novel therapeutic agents and functional materials. Current research often focuses on the development of regioselective synthetic methods to access specific substitution patterns on the 1,7-naphthyridine core. Furthermore, there is a growing interest in the application of modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, to functionalize the 1,7-naphthyridine scaffold and generate diverse molecular libraries for biological screening and materials science applications. The exploration of the unique photophysical properties of 1,7-naphthyridine derivatives is also a burgeoning area of research.

Chemical Profile of this compound

The compound this compound is a halogenated derivative of the 1,7-naphthyridine scaffold. Its chemical properties are defined by the interplay of the electron-deficient naphthyridine core and the attached bromine atom.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17965-76-3 |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.05 g/mol |

| Physical Form | Solid |

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem uni.lu

Synthesis and Elaboration of this compound

The synthesis of this compound is a critical step in its utilization as a chemical building block. Various synthetic strategies can be employed to construct the naphthyridine core and introduce the bromine substituent.

A common approach involves the construction of the 1,7-naphthyridine ring system followed by a bromination step. Alternatively, the bromine atom can be incorporated into one of the starting materials prior to the cyclization reaction that forms the bicyclic core.

Once synthesized, this compound serves as a versatile platform for further chemical elaboration. The bromine atom is a key functional handle that enables a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allow for the introduction of a wide range of substituents at the 5-position of the 1,7-naphthyridine ring. This synthetic versatility is crucial for creating libraries of novel compounds for various research applications.

Applications in Chemical Synthesis

The utility of this compound lies primarily in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of medicinal chemistry research.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFILKMJRFZJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488374 | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-76-3 | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1,7 Naphthyridine and Its Precursors

Retrosynthetic Analysis of 5-Bromo-1,7-naphthyridine

A retrosynthetic analysis of this compound reveals several potential disconnection points, highlighting the key bond formations required for its synthesis. The most logical disconnections involve the carbon-bromine bond and the pyridine (B92270) rings of the naphthyridine core.

One common approach is to disconnect the C-Br bond, suggesting a direct bromination of a pre-existing 1,7-naphthyridine (B1217170) scaffold as the final step. This strategy relies on the regioselective introduction of a bromine atom at the C-5 position.

Alternatively, the analysis can focus on the construction of the bicyclic 1,7-naphthyridine system itself. This leads to precursors such as substituted pyridines that can undergo ring-closing reactions to form the second pyridine ring. For instance, a substituted 3-aminopyridine (B143674) derivative can be a key starting material.

A third approach involves the use of a pre-functionalized precursor where the bromine atom is already in place on a pyridine or benzene (B151609) ring, which is then used to construct the naphthyridine core. This method can offer better control over the final substitution pattern.

Conventional Synthetic Routes to 1,7-Naphthyridine Derivatives

The synthesis of the 1,7-naphthyridine core is a fundamental aspect of obtaining this compound. Conventional methods primarily revolve around the construction of the bicyclic ring system.

Ring-Closing Reactions for 1,7-Naphthyridine Core Formation

Several classical named reactions are employed to construct the 1,7-naphthyridine skeleton. These reactions typically involve the cyclization of a substituted pyridine precursor.

Skraup Synthesis: A modification of the Skraup reaction, traditionally used for quinoline (B57606) synthesis, can be adapted for naphthyridines. acs.org This involves reacting an aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. acs.org While effective, this reaction can be vigorous. acs.org Refinements to the Skraup reaction have led to the preparation of various naphthyridine isomers in modest yields. acs.org

Friedländer Annulation: The Friedländer synthesis is another powerful tool for constructing quinoline and, by extension, naphthyridine rings. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group. A notable application is the gram-scale synthesis of 1,8-naphthyridines in water using an ionic liquid as a catalyst, which offers a more sustainable approach. acs.orgacs.org

Ring-closing metathesis (RCM) has also emerged as a versatile method for synthesizing various unsaturated rings, including those found in complex heterocyclic systems. wikipedia.orgorganic-chemistry.org This reaction utilizes metal catalysts, such as Grubbs' catalyst, to form cyclic alkenes from diene precursors. wikipedia.org

Functionalization Strategies on Pre-formed Naphthyridine Systems

Once the 1,7-naphthyridine core is formed, various functionalization strategies can be employed to introduce substituents at specific positions. Direct metallation followed by quenching with an electrophile is a common method. For instance, 4-bromobenzo[c] fao.orgyoutube.comnaphthyridine can undergo regioselective direct ring metalation at the C-5 position. beilstein-journals.org Quenching this metalated intermediate with electrophiles like iodine can yield the corresponding 5-iodo derivative. beilstein-journals.org

Direct Bromination Strategies for 1,7-Naphthyridine

The direct introduction of a bromine atom onto the 1,7-naphthyridine ring is a straightforward approach to synthesize this compound. The reaction of 1,7-naphthyridine with bromine in a solvent like nitrobenzene (B124822) has been reported. fao.org The position of bromination is influenced by the electronic properties of the naphthyridine ring system. The electron-deficient nature of the pyridine rings directs electrophilic substitution to specific positions.

Palladium-Catalyzed Cross-Coupling Approaches for this compound Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling in 1,7-Naphthyridine Synthesis

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a highly versatile method. While direct synthesis of this compound via this method is less common (as it's a product, not a starting material for this specific coupling), the reverse is highly relevant. This compound can serve as an excellent substrate for Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups at the 5-position.

For example, the Suzuki-Miyaura cross-coupling of methyl 5-bromonicotinate has been used to prepare 3,5-disubstituted ring E analogs of methyllycaconitine. nih.gov This demonstrates the utility of bromo-substituted pyridines and, by extension, bromo-naphthyridines in building complex molecular architectures. The reaction conditions for such couplings are continually being improved, with developments in nickel-catalyzed Suzuki-Miyaura reactions of aliphatic alcohol derivatives offering new possibilities for functionalization. nih.gov

| Reaction | Description | Key Reagents | Reference(s) |

| Skraup Synthesis | Formation of the naphthyridine ring from an aminopyridine and glycerol. | Aminopyridine, glycerol, oxidizing agent, sulfuric acid | acs.org |

| Friedländer Annulation | Condensation of an aminopyridine aldehyde/ketone with a methylene (B1212753) compound. | 2-aminopyridine-3-carbaldehyde, active methylene compound | acs.orgacs.org |

| Direct Bromination | Introduction of a bromine atom onto the 1,7-naphthyridine ring. | 1,7-Naphthyridine, Bromine, Nitrobenzene | fao.org |

| Suzuki-Miyaura Coupling | Cross-coupling of a bromo-naphthyridine with a boronic acid. | This compound, Arylboronic acid, Palladium catalyst, Base | nih.gov |

Sonogashira Coupling for Ethynylation

The Sonogashira reaction is a robust and widely used method for coupling terminal alkynes with aryl or vinyl halides. rsc.orglibretexts.orgwikipedia.org In the context of this compound, this reaction facilitates the introduction of an alkyne moiety at the C5 position, a critical step in the synthesis of more complex molecules. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Research has demonstrated the successful Sonogashira coupling of a related substrate, 5-bromo-8-amino-1,7-naphthyridine, with various alkynes. acs.org The optimization of these reactions often involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields and minimize side reactions, such as the homocoupling of the alkyne. acs.org Copper-free Sonogashira protocols have also been developed, sometimes utilizing specialized ligands like sXPhos in aqueous solvent systems, which can be beneficial when working with complex, multifunctional molecules. acs.org

Table 1: Examples of Sonogashira Coupling Conditions for Bromo-Naphthyridine Derivatives Note: This table includes data for the closely related substrate 5-bromo-8-amino-1,7-naphthyridine to illustrate typical reaction parameters.

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| Pd(OAc)₂ | SPhos | CuI | DBU | DMF | 95 | 2-6 | ~70-80 | acs.org |

| [PdCl₂(CH₃CN)₂] | sXPhos | None | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | High | acs.org |

| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | RT - 65 | 12-24 | Varies | wikipedia.org |

Heck Reaction for Alkenylation

The Heck reaction provides a powerful means of C-C bond formation by coupling aryl halides with alkenes, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This transformation allows for the direct alkenylation of the this compound scaffold, introducing vinyl groups that can serve as precursors for further synthetic manipulations. The reaction typically requires a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org

A significant challenge in the Heck reaction of bromo-heterocycles, particularly electron-deficient ones like naphthyridines, is the potential for catalyst poisoning due to coordination of the nitrogen lone pairs to the palladium center. nih.gov Another common side reaction is the reductive dehalogenation of the starting material. beilstein-journals.org Optimization strategies to overcome these issues include the use of sterically bulky ligands to facilitate catalyst turnover, the addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), and careful selection of the base and solvent system. beilstein-journals.orgnih.gov While direct examples for this compound are not prevalent in the cited literature, conditions developed for other bromo-N-heterocycles, such as bromoindazoles, provide a strong blueprint for its successful alkenylation. beilstein-journals.org

Table 2: Representative Heck Reaction Conditions for Related Bromo-N-Heterocycles Note: This table illustrates typical conditions applicable for the alkenylation of bromo-heterocycles.

| Substrate | Catalyst | Ligand | Base | Additive | Solvent | Temperature (°C) | Yield (%) | Ref |

| 3-Bromo-1-methyl-1H-indazole | Pd(OAc)₂ | PPh₃ | TEA | TBAB, NaBr | N/A (Ball-milling) | N/A | >90 | beilstein-journals.org |

| N-Heteroaryl Halides | Pd(OAc)₂ | (S)-DTBM-SEGPHOS | Cs₂CO₃ | None | Toluene (B28343) | 100 | High | nih.gov |

| p-Bromoanisole | Pd/C | None | Et(iPr)₂N | None | NMP | 190 | 75-92 | rug.nl |

Novel and Green Chemistry Approaches to this compound Synthesis

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating of the reaction mixture. researchgate.netrsc.org This technique has been successfully applied to the synthesis of various naphthyridine derivatives. researchgate.net For instance, the cyclization reactions to form the naphthyridine core and subsequent functionalization steps can be performed efficiently under solvent-free conditions in a microwave reactor. researchgate.netnih.gov Furthermore, microwave heating has been employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of bromoindoles and bromotryptophans, suggesting its high applicability for the functionalization of this compound. acs.orgresearchgate.net

Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and ease of scalability. rsc.orguc.pt A telescoped continuous flow synthesis has been developed for an alkynylnaphthyridine anticancer agent, which starts from a this compound derivative. acs.org This process integrates multiple synthetic steps, including an amide coupling followed by a Sonogashira reaction, into a single continuous sequence without isolating intermediates. acs.org Such integrated flow systems represent a paradigm shift in the synthesis of complex molecules, enabling more efficient and automated production. uc.pt

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.govyoutube.com While the direct biocatalytic synthesis of the this compound ring is not documented in the reviewed literature, biocatalytic methods hold potential for specific steps in its synthesis. For example, halogenase enzymes are capable of regioselectively installing bromine atoms onto aromatic precursors. acs.orgresearchgate.net It is conceivable that a halogenase could be engineered or identified to brominate a suitable naphthyridine precursor. Additionally, other enzymes like reductases or transaminases could be used for stereoselective modifications of substituents on the naphthyridine core, highlighting a promising area for future research. youtube.com

Challenges and Optimizations in this compound Synthesis

The synthesis and functionalization of this compound are not without challenges, primarily related to the reactivity of the N-heterocyclic system in palladium-catalyzed reactions.

A key challenge is the site-selectivity in cross-coupling reactions when multiple halides are present. nih.gov For this compound itself, the primary challenge lies in overcoming catalyst inhibition or poisoning. The lone pairs of electrons on the nitrogen atoms can coordinate strongly to the palladium catalyst, impeding the catalytic cycle. nih.gov This is a common issue for electron-deficient N-heteroarenes.

Another significant hurdle, particularly in Heck reactions, is the competing hydrodehalogenation (or debromination) side reaction, which reduces the yield of the desired coupled product. beilstein-journals.org This process is often promoted under the basic and high-temperature conditions required for the coupling.

Optimization strategies are crucial to address these challenges.

Ligand Selection: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands (e.g., SPhos, sXPhos, DTBM-SEGPHOS) can promote the reductive elimination step and prevent the formation of stable, off-cycle catalyst complexes, thereby improving catalytic turnover. acs.orgacs.orgnih.gov

Catalyst and Precatalyst Choice: Using well-defined palladium precatalysts can lead to more reproducible results compared to generating the active Pd(0) species in situ. nih.gov

Additives: In Heck reactions, the addition of salts like tetrabutylammonium bromide (TBAB) or sodium bromide (NaBr) can suppress the dehalogenation side reaction and stabilize the active catalytic species. beilstein-journals.org

Reaction Conditions: Careful tuning of the base, solvent, temperature, and reaction time is essential. For instance, lower temperatures can sometimes mitigate side reactions, though this may require a more active catalyst system or longer reaction times. acs.orgresearchgate.net Solvent choice can also dramatically impact reaction rates and selectivity. acs.org

Through the systematic optimization of these parameters, the challenges associated with the synthesis of this compound derivatives can be effectively managed, enabling the efficient construction of these valuable chemical entities.

Regioselectivity Control

The regioselective synthesis of 1,7-naphthyridine derivatives is a critical aspect of their preparation. The substitution pattern on the pyridine ring of the precursors largely dictates the outcome of the cyclization reaction. Classical methods like the Friedländer and Skraup-Doebner-von Miller syntheses are commonly employed for constructing the naphthyridine framework. nih.govwikipedia.orgwikipedia.orgiipseries.org

In a pertinent example, the synthesis of 1,7-naphthyridines can be achieved through a modified Friedländer synthesis. acs.orgacs.org This approach involves the condensation of a 3-amino-4-pyridyl derivative with a carbonyl compound. The regioselectivity is inherently controlled by the substitution pattern of the starting aminopyridine.

Furthermore, electrophilic substitution reactions on the pre-formed 1,7-naphthyridine ring are crucial for introducing the bromo group at the C5 position. The electronic properties of the 1,7-naphthyridine system direct the incoming electrophile. It has been demonstrated that the bromination of 8-amino-1,7-naphthyridine occurs selectively at the 5-position, para to the activating amino group. clockss.org This highlights the directing effect of substituents in achieving regioselectivity. The bromination of the unsubstituted 1,7-naphthyridine in nitrobenzene has also been reported, although the precise isomeric distribution requires careful analysis. fao.org

The metalation of related bromo-substituted benzo[c] clockss.orgacs.orgnaphthyridines has been shown to proceed with high regioselectivity, allowing for further functionalization at specific positions. beilstein-journals.org This principle of directed metalation could potentially be applied to control the introduction of substituents on the this compound scaffold.

Reaction Yield Enhancement

Optimizing reaction yields is a key focus in the synthesis of this compound and its precursors. Several factors, including the choice of catalysts, solvents, and reaction conditions, play a significant role in improving the efficiency of the synthetic sequence.

In the context of the Friedländer reaction for the synthesis of related 1,8-naphthyridines, the use of an ionic liquid catalyst, choline (B1196258) hydroxide (B78521), in water has been shown to provide excellent yields. acs.org This environmentally benign approach avoids the use of harsh conditions and expensive metal catalysts. The optimization of catalyst loading and temperature is crucial for maximizing the yield. For instance, a 1 mol% concentration of the choline hydroxide catalyst can lead to high product yields. acs.org

The use of microwave irradiation has also been reported to enhance the efficiency of quinoline synthesis, a related reaction, which could be applicable to naphthyridine synthesis. nih.gov Additionally, the choice of the appropriate condensing agent and solvent system in classical methods like the Skraup-Doebner-von Miller reaction can significantly impact the yield. researchgate.netepa.gov For instance, the use of acrolein diethyl acetal (B89532) as a three-carbon annulation partner with anilines in a solvent-free medium has been shown to provide moderate to good yields of quinolines. researchgate.net

For the bromination step, the choice of brominating agent and reaction conditions is critical. The use of N-bromosuccinimide (NBS) is a common method for the bromination of heterocyclic compounds. The yield of the bromination of 8-amino-1,7-naphthyridine to give the 5-bromo derivative was reported to be significant, demonstrating the feasibility of this transformation. clockss.org

Purification Methodologies

The isolation and purification of this compound are essential to obtain a product of high purity for subsequent applications. Common purification techniques for solid organic compounds, such as recrystallization and column chromatography, are employed.

Recrystallization is a widely used method for purifying solid products. A patent for a related compound, 5-bromo-7-azaindole, describes a recrystallization process using toluene and activated carbon to achieve high purity (99.5%). The process involves refluxing the crude product in the solvent, followed by decolorization and cooling to induce crystallization.

Column chromatography is another powerful technique for separating the desired product from impurities. For the purification of related 1,8-naphthyridine (B1210474) derivatives synthesized via the Friedländer reaction, silica (B1680970) gel column chromatography with a mixture of petroleum ether and ethyl ether as the eluent has been successfully used. nih.gov The choice of the solvent system is critical to achieve good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. acs.org

The following table summarizes some of the purification methods used for related compounds, which could be applicable to this compound.

| Purification Method | Compound Type | Solvent/Eluent | Purity | Reference |

| Recrystallization | 5-bromo-7-azaindole | Toluene/Activated Carbon | 99.5% | |

| Column Chromatography | 1,8-Naphthyridine derivatives | Petroleum ether/Ethyl ether | - | nih.gov |

Reactivity and Reaction Pathways of 5 Bromo 1,7 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-5 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction type for 5-Bromo-1,7-naphthyridine. In this reaction, a nucleophile replaces the bromine atom on the aromatic ring. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system facilitates this process by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The reaction is generally favored when electron-withdrawing groups are positioned ortho or para to the leaving group, which in this case is the bromine atom. wikipedia.org

Amination Reactions with Various Nucleophiles

The bromo-substituent at the C-5 position can be readily displaced by various amine nucleophiles. This amination reaction is a fundamental method for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules. The reaction typically proceeds by heating this compound with an excess of the desired amine, sometimes in the presence of a base to neutralize the hydrogen bromide generated during the reaction.

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Product |

| Ammonia | 5-Amino-1,7-naphthyridine |

| Alkylamines | 5-(Alkylamino)-1,7-naphthyridines |

| Arylamines | 5-(Arylamino)-1,7-naphthyridines |

Oxygen-Based Nucleophile Reactivity

Oxygen-based nucleophiles, such as hydroxides and alkoxides, can also participate in SNAr reactions with this compound. These reactions lead to the formation of hydroxylated or alkoxylated naphthyridine derivatives. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 5-methoxy-1,7-naphthyridine. The reactivity of these nucleophiles is influenced by factors such as the strength of the nucleophile and the reaction conditions.

Sulfur-Based Nucleophile Reactivity

Sulfur-based nucleophiles are effective in displacing the bromine atom from the 5-position of the 1,7-naphthyridine (B1217170) ring. nih.gov Thiolates, for example, react to form the corresponding 5-thioether derivatives. These reactions are significant for the synthesis of sulfur-containing heterocyclic compounds, which have diverse applications in medicinal and materials chemistry.

Carbanion and Hydride Nucleophile Reactivity

While less common, strong carbon-based nucleophiles (carbanions) and hydride reagents can also react with this compound. Reactions with carbanions, such as those derived from organolithium or Grignard reagents, can lead to the formation of new carbon-carbon bonds. However, these reactions can sometimes be complicated by side reactions due to the high reactivity of the nucleophiles. Hydride nucleophiles, such as sodium hydride, can potentially reduce the bromo-substituent, although this is not a typical SNAr pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for modifying this compound. nih.govnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. libretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

C-C Bond Formation at the Bromo-Substituted Position

The bromine atom at the C-5 position serves as an excellent handle for a variety of palladium-catalyzed carbon-carbon bond-forming reactions. nih.gov These reactions are instrumental in constructing more complex molecular architectures based on the 1,7-naphthyridine scaffold.

Table 2: Common Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Organoboron compounds | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Biaryls, vinylnaphthyridines |

| Stille Coupling | Organotin compounds | Pd(PPh₃)₄ | Aryl-, vinyl-, or alkyl-substituted naphthyridines |

| Heck Coupling | Alkenes | Pd(OAc)₂/phosphine (B1218219) ligand | Vinylated naphthyridines |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Alkynylated naphthyridines |

| Negishi Coupling | Organozinc compounds | Pd(PPh₃)₄ | Aryl-, vinyl-, or alkyl-substituted naphthyridines |

These reactions have been widely employed in the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry. nih.gov For example, the Suzuki coupling has been utilized to synthesize substituted 1,7-naphthyridines as potent inhibitors of certain enzymes. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of these cross-coupling reactions. acs.org

C-N Bond Formation Utilizing Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it has been successfully applied to this compound. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of nitrogen-containing functional groups at the C5 position of the naphthyridine ring system. wikipedia.orgorganic-chemistry.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. libretexts.org This is followed by the coordination of the amine to the palladium center, deprotonation by a base, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Key to the success of these reactions is the choice of palladium precursor, ligand, and base. Common palladium sources include Pd(OAc)₂ and [Pd₂(dba)₃]. chemspider.com The selection of the phosphine ligand is critical and often dictates the scope and efficiency of the reaction. Ligands such as (±)-BINAP have proven effective in promoting the amination of related bromo-pyridines. chemspider.com The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is essential for the deprotonation step. chemspider.com

A representative, though general, procedure for a Buchwald-Hartwig amination involving a bromo-heterocycle is as follows: The bromo-heterocycle, amine, palladium precursor, ligand, and base are combined in an inert solvent like toluene (B28343). chemspider.com The mixture is then heated under an inert atmosphere until the reaction reaches completion. chemspider.com Workup typically involves extraction and purification by chromatography or recrystallization. chemspider.com

The utility of this reaction is underscored by its tolerance for a diverse array of amine coupling partners, including primary and secondary aliphatic and aromatic amines. nih.gov This allows for the synthesis of a broad library of 5-amino-1,7-naphthyridine derivatives, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

Below is a table summarizing typical components and conditions for Buchwald-Hartwig amination reactions, drawn from general knowledge of the reaction with similar substrates.

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Amine | Primary or Secondary Amine | Nucleophile |

| Palladium Precursor | [Pd₂(dba)₃] | Catalyst |

| Ligand | (±)-BINAP | Stabilizes and activates the catalyst |

| Base | NaOtBu | Promotes deprotonation of the amine-palladium complex |

| Solvent | Toluene | Reaction medium |

C-O and C-S Bond Formation via Cross-Coupling

Analogous to C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed to forge carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds at the C5 position of this compound. These transformations provide access to 5-alkoxy-, 5-aryloxy-, and 5-thio-1,7-naphthyridine derivatives.

The synthesis of aryl ethers via palladium catalysis, often considered an extension of the Buchwald-Hartwig methodology, allows for the coupling of this compound with various alcohols and phenols. organic-chemistry.org Similarly, the coupling with thiols furnishes the corresponding thioethers. These reactions typically require a palladium catalyst, a suitable ligand, and a base to facilitate the coupling process.

The reaction conditions for C-O and C-S bond formation are often similar to those used for amination, though they may require specific optimization depending on the nucleophile. For instance, the choice of ligand and base can significantly influence the outcome and yield of the reaction.

A study on a related benzo[c] chemspider.comCurrent time information in Bangalore, IN.naphthyridine system demonstrated the successful substitution of a chloro group with nitrogen and sulfur nucleophiles, highlighting the feasibility of such transformations on the naphthyridine scaffold. nsc.ru This suggests that this compound would be a viable substrate for similar C-O and C-S bond-forming reactions.

The table below outlines the general components for these cross-coupling reactions.

| Bond Formation | Nucleophile | Typical Catalyst System |

| C-O | Alcohols, Phenols | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Cs₂CO₃) |

| C-S | Thiols | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) |

Electrophilic Aromatic Substitution on the 1,7-Naphthyridine Core

The 1,7-naphthyridine ring system is generally considered electron-deficient due to the presence of the two nitrogen atoms. This inherent electronic nature makes the core less susceptible to classical electrophilic aromatic substitution (EAS) reactions compared to electron-rich aromatic systems like benzene (B151609). youtube.commasterorganicchemistry.com The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. libretexts.org

Common EAS reactions such as nitration and sulfonation typically require harsh conditions, involving strong acids like a mixture of concentrated nitric and sulfuric acids for nitration, or fuming sulfuric acid for sulfonation. youtube.commasterorganicchemistry.com Under these conditions, the electrophile is generated in situ and attacks the aromatic ring. youtube.com However, the electron-deficient nature of the 1,7-naphthyridine core suggests that such reactions would likely proceed with difficulty and may require forcing conditions, potentially leading to low yields or decomposition.

Furthermore, the regioselectivity of EAS on the 1,7-naphthyridine ring is influenced by the deactivating effect of the nitrogen atoms. Electrophilic attack would be expected to occur at positions that are least deactivated. In the case of 1,7-naphthyridine, theoretical considerations would need to be employed to predict the most likely site of substitution.

It is important to note that while direct EAS on the unsubstituted 1,7-naphthyridine core is challenging, the presence of activating groups on the ring could potentially facilitate such reactions. However, in the context of this compound, the bromine atom itself is a deactivating group, further diminishing the ring's reactivity towards electrophiles.

Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org

For the 1,7-naphthyridine system, the nitrogen atoms themselves can act as directing groups. uwindsor.ca In the case of this compound, the nitrogen at the 7-position could direct lithiation to the C8 position. However, the bromine at C5 could also influence the regioselectivity.

A highly relevant study on the closely related 4-bromobenzo[c] wikipedia.orgchemspider.comnaphthyridine demonstrated that regioselective direct ring metalation occurs at C-5 using TMPMgCl∙LiCl at low temperatures. beilstein-journals.org This magnesiation, followed by quenching with various electrophiles, provided a range of 5-substituted products. beilstein-journals.org This precedent strongly suggests that this compound could undergo a similar regioselective metalation at a position directed by one of the nitrogen atoms, likely C6 or C8, or potentially C4. The use of a hindered magnesium amide base like TMPMgCl∙LiCl can offer advantages over traditional lithium bases, especially for electron-poor heterocycles. harvard.edu

The general principle of DoM involves the coordination of the organolithium or magnesium amide base to a Lewis basic heteroatom (the DMG), which facilitates deprotonation at the adjacent ortho position. baranlab.org The resulting organometallic intermediate can then react with a variety of electrophiles.

| Metalation Reagent | Directing Group | Potential Site of Metalation | Quenching Electrophile |

| n-BuLi | N7 | C8 | Aldehydes, Ketones, CO₂, etc. |

| TMPMgCl∙LiCl | N1 or N7 | C2, C6 or C8 | I₂, Aldehydes, etc. |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the C-Br bond and several C-H bonds on the heterocyclic core—gives rise to considerations of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key chemoselective challenge is to achieve either substitution at the C-Br bond (e.g., via cross-coupling) or functionalization of a C-H bond (e.g., via metalation) without affecting the other. The choice of reagents and reaction conditions is paramount in controlling this selectivity. For instance, palladium-catalyzed cross-coupling reactions are highly chemoselective for the C-Br bond, leaving the C-H bonds intact. Conversely, directed metalation strategies can be designed to target a specific C-H bond while preserving the C-Br bond for subsequent transformations.

Regioselectivity deals with the preferential reaction at one position over other possible positions. For this compound, this is particularly relevant in reactions such as metalation and electrophilic aromatic substitution. As discussed previously, the nitrogen atoms in the 1,7-naphthyridine ring direct metalation to specific ortho positions. uwindsor.ca The inherent electronic properties of the ring also dictate the preferred site of electrophilic attack.

A study on 4-bromobenzo[c] wikipedia.orgchemspider.comnaphthyridine demonstrated excellent regioselectivity in direct ring metalation at the C-5 position, which is ortho to one of the nitrogen atoms. beilstein-journals.org This highlights the powerful directing effect of the nitrogen atom in overcoming other potential reaction pathways.

In multi-step syntheses, the chemo- and regioselective functionalization of this compound allows for the sequential introduction of different substituents at specific positions, enabling the construction of complex and diverse molecular architectures.

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of key transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

For many Buchwald-Hartwig aminations, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-determining step. However, in some cases, particularly with electron-rich amines or sterically hindered substrates, the reductive elimination step can become rate-limiting.

In the context of this compound, the electron-deficient nature of the naphthyridine ring would likely facilitate the oxidative addition step. However, the coordination of the amine and the subsequent reductive elimination could be influenced by the steric and electronic properties of both the naphthyridine core and the amine coupling partner.

Further kinetic investigations would be necessary to fully understand the mechanistic details of reactions involving this compound. Such studies could involve monitoring the reaction progress over time using techniques like NMR or HPLC and analyzing the data to determine reaction orders and rate constants.

Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions. By replacing an atom with its heavier isotope, changes in the reaction rate can be observed, providing insights into bond-breaking and bond-forming steps. While specific KIE studies on this compound are not extensively documented in the literature, we can infer potential isotope effects based on well-studied reactions of analogous aryl halides, such as those involved in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov

In a typical Suzuki-Miyaura reaction, the rate-determining step can be the oxidative addition of the aryl halide to the palladium(0) catalyst. The magnitude of the carbon isotope effect for the carbon atom attached to the bromine (¹³C-KIE) can help distinguish between different mechanistic pathways. nih.govnih.gov For instance, a significant primary ¹³C-KIE would be expected if the C-Br bond is broken in the rate-determining step.

Deuterium labeling can also be employed to probe reaction mechanisms. libretexts.org For example, in studying the reductive elimination step of a cross-coupling reaction, the use of deuterated coupling partners can help determine if the process is intramolecular or intermolecular by analyzing the isotopic distribution in the products. libretexts.org While direct experimental data for this compound is scarce, the principles of KIE analysis provide a framework for future mechanistic investigations.

Table 1: Representative Kinetic Isotope Effects in Suzuki-Miyaura Reactions of Aryl Bromides

| Isotope Labeled Position | Reaction Step Probed | Typical KIE (klight/kheavy) | Mechanistic Implication |

| C-Br | Oxidative Addition | 1.020 - 1.031 nih.govnih.gov | C-Br bond cleavage is part of the rate-determining step. |

| C-B (in boronic acid) | Transmetalation | ~1.035 nih.govnih.gov | C-B bond cleavage is involved in the transmetalation step. |

| Deuterium labeling of aryl group | Reductive Elimination | No crossover products libretexts.org | Indicates an intramolecular reductive elimination. |

This table presents typical values observed for aryl bromides in Suzuki-Miyaura reactions and serves as a predictive guide for the behavior of this compound under similar conditions.

Intermediate Identification

The identification of reaction intermediates is crucial for understanding the detailed pathway of a chemical transformation. In the reactions of this compound, two major classes of intermediates can be postulated based on the reaction type: Meisenheimer complexes in nucleophilic aromatic substitution (SNAr) and organopalladium complexes in transition metal-catalyzed reactions.

Meisenheimer Complexes in SNAr Reactions:

Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as naphthyridines, often proceeds through a stepwise addition-elimination mechanism. The initial attack of a nucleophile on the carbon atom bearing the bromine atom leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine core. libretexts.org The stability of this intermediate facilitates the subsequent elimination of the bromide ion to yield the substituted product. While some SNAr reactions may proceed via a concerted mechanism, the formation of a Meisenheimer intermediate is a common feature for highly activated systems. nih.govnih.gov

Organopalladium Intermediates in Cross-Coupling Reactions:

In transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the reaction proceeds through a series of organopalladium intermediates. The catalytic cycle typically begins with the oxidative addition of this compound to a low-valent palladium complex (e.g., Pd(0)). libretexts.orgrsc.org This step forms a Pd(II) intermediate, which can be characterized spectroscopically in some cases. nih.gov Subsequent steps involve transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling) to form a new diorganopalladium(II) complex, followed by reductive elimination to furnish the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The specific ligands on the palladium center play a critical role in modulating the stability and reactivity of these intermediates. rsc.org

Table 2: Postulated Intermediates in Reactions of this compound

| Reaction Type | Intermediate Class | General Structure | Key Features |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Anionic sigma-complex | Negative charge delocalized over the naphthyridine ring; sp³ hybridized carbon at the site of substitution. nih.govlibretexts.org |

| Palladium-Catalyzed Cross-Coupling | Organopalladium(II) Complex | Pd(II) species with naphthyridinyl and other ligands | Formed via oxidative addition; undergoes transmetalation and reductive elimination. libretexts.orgrsc.org |

Derivatization and Structure Activity Relationship Sar Studies Based on 5 Bromo 1,7 Naphthyridine

Role as a Precursor in the Synthesis of Biologically Active Molecules

The 1,7-naphthyridine (B1217170) scaffold is a recognized pharmacophore, and 5-Bromo-1,7-naphthyridine provides a convenient entry point for the synthesis of novel derivatives with potential biological activity. The ability to functionalize the 5-position through cross-coupling reactions allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of 1,7-naphthyridine-based compounds. By introducing different aryl, heteroaryl, alkyl, or amino groups at this position, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. This approach has been utilized in the development of various classes of enzyme inhibitors and receptor modulators.

Utility in the Construction of Complex Heterocyclic Systems

Beyond its direct application in medicinal chemistry, this compound can also be used as a starting material for the construction of more elaborate fused heterocyclic systems. The bromo-substituted ring can participate in intramolecular cyclization reactions, leading to the formation of polycyclic aromatic compounds with unique electronic and photophysical properties. These complex heterocyclic systems are of interest in materials science for applications such as organic electronics and sensing. The reactivity of the bromine atom, combined with the inherent properties of the 1,7-naphthyridine core, provides a rich platform for the exploration of novel heterocyclic chemistry.

Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 1,7 Naphthyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 5-bromo-1,7-naphthyridine, with its distinct arrangement of protons and carbons on the naphthyridine core, a suite of advanced NMR experiments is required for unambiguous assignment of all signals.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the naphthyridine rings. The chemical shifts and coupling constants (J-values) would provide initial information about their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The presence of the bromine atom would likely cause a downfield shift for the carbon atom to which it is attached.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be crucial for establishing the connectivity of protons on the same aromatic ring, allowing for the tracing of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is critical for confirming through-space interactions and for determining the stereochemistry and conformation of derivatives.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data for similar naphthyridine structures.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 2 | δ 8.8 - 9.2 | δ 150 - 155 | C4, C8a |

| 3 | δ 7.6 - 8.0 | δ 120 - 125 | C4a, C2 |

| 4 | δ 8.2 - 8.6 | δ 135 - 140 | C2, C5, C8a |

| 5 | - | δ 115 - 120 | - |

| 6 | δ 8.5 - 8.9 | δ 145 - 150 | C4a, C8 |

| 8 | δ 9.0 - 9.4 | δ 155 - 160 | C6, C8a |

Note: This table is illustrative and actual experimental values may vary.

NMR relaxation studies, which measure the return of nuclear spins to equilibrium after perturbation, can provide insights into the molecular dynamics and conformational flexibility of this compound and its derivatives. Measurements of T1 (spin-lattice) and T2 (spin-spin) relaxation times, along with the Nuclear Overhauser Effect (NOE), can be used to understand the rotational correlation times and internal motions of the molecule. For relatively rigid aromatic systems like this compound, these studies can reveal information about intermolecular interactions and aggregation in solution.

While less common for routine characterization, solid-state NMR (ssNMR) can be a powerful technique for studying the structure of this compound in its crystalline form. ssNMR is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, offering insights into polymorphism, molecular packing, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

The process would involve growing a single crystal of high quality, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares procedures to obtain the final atomic coordinates and displacement parameters.

A representative table of the kind of crystallographic data that would be obtained for this compound is shown below.

| Parameter | Illustrative Value |

| Chemical Formula | C₈H₅BrN₂ |

| Formula Weight | 209.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 725 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.915 |

| R-factor | < 0.05 |

Note: This table contains hypothetical data for illustrative purposes.

The refined crystal structure would allow for a detailed analysis of the molecular geometry of this compound. Key parameters such as the planarity of the naphthyridine ring system, the C-Br bond length, and the bond angles within the aromatic rings would be determined with high precision. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture of the compound. For complexes of this compound, X-ray diffraction would elucidate the coordination geometry around the metal center and the nature of the ligand-metal interactions.

Intermolecular Interactions and Crystal Packing Motifs (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding: The 1,7-naphthyridine (B1217170) core contains two nitrogen atoms which can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these sites can engage in intermolecular hydrogen bonding, a critical interaction for stabilizing crystal lattices. In co-crystals of related 1,8-naphthyridine (B1210474) derivatives, N—H⋯O and N—H⋯N hydrogen bonds have been observed to link molecules. researchgate.net

π-π Stacking: The planar, aromatic naphthyridine ring system is highly susceptible to π-π stacking interactions. youtube.com These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a major driving force in the crystal packing of many heterocyclic compounds. nih.govnih.gov In related quinoline (B57606) and naphthyridine derivatives, π-π stacking interactions between neighboring rings are a dominant feature of their crystal structures. researchgate.netresearchgate.net It is expected that this compound molecules would arrange in offset parallel or T-shaped configurations to maximize these stabilizing interactions.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the structure of organic molecules. For this compound (C₈H₅BrN₂), HRMS provides a precise mass measurement, allowing for unambiguous formula determination.

The monoisotopic mass of this compound is 207.96361 Da. uni.lu A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion (M) and the M+2 ion, separated by two mass units. This characteristic 1:1 ratio is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern upon electron impact ionization provides further structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Bromine: A common fragmentation pathway for halogenated aromatic compounds is the cleavage of the carbon-halogen bond. The loss of a bromine radical (•Br) from the molecular ion would result in a significant fragment ion [M-Br]⁺. For this compound, this would correspond to an ion at m/z 129. raco.cat

Ring Fragmentation: Subsequent fragmentation would likely involve the characteristic cleavage of the heterocyclic rings. This can include the loss of small neutral molecules such as hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), which is typical for nitrogen-containing aromatic systems.

Automated fragmentation prediction tools can combine rule-based approaches with quantum chemical calculations to simulate and help interpret these complex fragmentation spectra. nih.gov

| Ion Type | m/z (Predicted) | Formula | Notes |

| [M]⁺ | 207.96 / 209.96 | [C₈H₅⁷⁹BrN₂]⁺ / [C₈H₅⁸¹BrN₂]⁺ | Molecular ion peak showing characteristic 1:1 isotopic pattern for Bromine. |

| [M-Br]⁺ | 129.05 | [C₈H₅N₂]⁺ | Loss of the bromine atom, a common fragmentation for bromo-aromatics. |

| [M-HCN]⁺ | 180.96 / 182.96 | [C₇H₄⁷⁹BrN]⁺ / [C₇H₄⁸¹BrN]⁺ | Loss of hydrogen cyanide from one of the pyridine (B92270) rings. |

| [M-Br-HCN]⁺ | 102.04 | [C₇H₄N]⁺ | Subsequent loss of HCN after the initial loss of Bromine. |

This table presents predicted data based on general fragmentation principles.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Theoretical Comparison

Analysis of Characteristic Vibrational Modes

The vibrational spectrum of this compound can be interpreted by assigning spectral bands to specific bond stretching and bending modes.

Aromatic C-H Stretching: These vibrations typically occur in the region of 3000-3150 cm⁻¹.

Aromatic Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the naphthyridine core are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra and are characteristic of the aromatic system.

C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations for aromatic C-H bonds are found between 1000 and 1300 cm⁻¹, while the out-of-plane bending modes appear at lower frequencies, typically between 675 and 1000 cm⁻¹. grafiati.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at a much lower frequency due to the heavy mass of the bromine atom. This mode typically appears in the 500-650 cm⁻¹ range and serves as a useful diagnostic peak for the presence of the bromo-substituent.

Correlating Experimental Spectra with Computational Predictions

To achieve a precise assignment of the observed vibrational modes, experimental IR and Raman spectra are often compared with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) is a widely used computational method for this purpose. nih.gov

The process involves:

Geometry Optimization: The molecular geometry of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: Vibrational frequencies and intensities (for both IR and Raman) are calculated for the optimized structure.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with the experimental data. nih.gov

By comparing the scaled theoretical spectrum with the experimental one, each observed band can be confidently assigned to a specific vibrational mode, confirming the molecular structure. This combined experimental and computational approach provides a robust and detailed understanding of the molecule's vibrational properties. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com

Analysis of Absorption and Emission Maxima

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic naphthyridine core. Unsubstituted naphthyridines typically show strong absorption bands in the UV region. The introduction of a bromine atom, which has lone pairs of electrons and can exert both inductive and resonance effects, is likely to influence these transitions.

Absorption Maxima (λ_max): The bromine substituent may cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the parent 1,7-naphthyridine. This is due to the extension of the conjugated π-system by the halogen's lone pairs. Studies on other halogenated aromatic and heterocyclic systems often show such red shifts. For example, some imino-naphthalimide derivatives absorb in the range of 330-440 nm. researchgate.net

Emission Maxima: Fluorescence or phosphorescence (emission) is not guaranteed and is highly dependent on the molecule's structure and environment. Many heterocyclic compounds exhibit emission, but it can be quenched by various processes. If this compound does fluoresce, its emission spectrum would likely be red-shifted relative to its absorption spectrum (a phenomenon known as the Stokes shift). The specific emission wavelength can be sensitive to solvent polarity.

In studies of related pyrazolo-naphthyridine derivatives, interactions with biomolecules like DNA were shown to cause hypochromicity (a decrease in absorption intensity) in the UV-Vis spectrum, indicating non-covalent binding. nih.gov This highlights how electronic spectroscopy can be used to probe the interactions of such molecules in different environments.

Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance, and more broadly, a shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For polar molecules, an increase in solvent polarity typically leads to a stabilization of the excited state more than the ground state, resulting in a red-shift (bathochromic shift) of the absorption maximum (λmax). Conversely, a blue-shift (hypsochromic shift) can occur if the ground state is more stabilized. The study of solvatochromic effects provides valuable insights into the nature of the electronic transitions and the charge distribution in both the ground and excited states of a molecule.

While specific, detailed studies on the solvatochromic behavior of this compound are not extensively documented in publicly available literature, research on related 1,7-naphthyridine derivatives provides a strong indication of the expected behavior. For instance, the solvatochromism of 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester has been investigated in solvents of varying polarity and hydrogen-bonding ability. nih.gov

In this study, the formation of zwitterionic species was observed exclusively in hydrogen-bond donor (HBD) solvents, indicating a significant solvent-assisted proton transfer mechanism. nih.gov This highlights the sensitivity of the 1,7-naphthyridine core to specific solute-solvent interactions, particularly hydrogen bonding, which can dominate over general polarity effects. The electronic transitions of these molecules are influenced by both the solvent's dielectric constant and its capacity to act as a hydrogen bond donor or acceptor.

Table 1: Illustrative Solvatochromic Data for a 1,7-Naphthyridine Derivative

This table illustrates the type of data that would be collected in a solvatochromic study of a 1,7-naphthyridine derivative. The data presented is based on the findings for 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester. nih.gov

| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Nature of Shift |

| Dioxane | 36.0 | 350 | Reference |

| Acetonitrile | 45.6 | 352 | Bathochromic |

| Dimethyl Sulfoxide | 45.1 | 355 | Bathochromic |

| Methanol (B129727) | 55.4 | 360 | Bathochromic |

| Water | 63.1 | 365 | Bathochromic |

Note: The λmax values are representative and intended for illustrative purposes based on general findings for similar compounds.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Absolute Configuration (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The two primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are indispensable for the study of chiral molecules, providing information on their absolute configuration and enantiomeric purity.

While this compound itself is an achiral molecule, the introduction of a chiral center or an element of axial chirality in one of its derivatives would render the resulting molecule optically active and thus amenable to chiroptical analysis. As of now, specific studies detailing the synthesis and chiroptical analysis of chiral this compound derivatives are not prominent in scientific literature. However, the principles of the techniques would be directly applicable should such compounds be synthesized.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks (known as Cotton effects) in regions where the molecule absorbs light. The sign and magnitude of the Cotton effect are characteristic of a specific enantiomer's three-dimensional structure. For a pair of enantiomers, the CD spectra are mirror images of each other. This property makes CD an excellent tool for determining the enantiomeric excess (ee) of a sample. By comparing the CD signal intensity of a sample to that of a pure enantiomer, the ee can be quantified. Furthermore, by comparing experimental CD spectra with those predicted by quantum chemical calculations for a known configuration (R or S), the absolute configuration of the chiral center can be determined. cas.cz

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows the variation of optical rotation, and in the vicinity of an absorption band, it gives rise to a characteristic S-shaped curve known as a Cotton effect. The peak and trough of this curve are directly related to the CD peak. While CD spectroscopy is generally preferred for stereochemical analysis due to its simpler spectral features (single peaks rather than S-shaped curves), ORD can be useful, particularly for measurements at wavelengths far from an absorption maximum.

In a hypothetical scenario where a chiral derivative, such as (R)- and (S)-5-bromo-1-(1-phenylethyl)-1,7-naphthyridin-2(1H)-one, is synthesized, chiroptical spectroscopy would be the definitive method for its stereochemical characterization.

Table 2: Hypothetical Chiroptical Data for a Chiral this compound Derivative

This table illustrates the type of data that would be generated from a CD analysis to determine enantiomeric excess and assign absolute configuration.

| Sample | Wavelength of Max Cotton Effect (nm) | CD Signal (mdeg) | Enantiomeric Excess (ee) | Assigned Absolute Configuration |

| Pure (R)-enantiomer | 320 | +15.0 | >99% | R |

| Pure (S)-enantiomer | 320 | -15.0 | >99% | S |

| Sample A | 320 | +7.5 | 50% | R-dominant |

| Sample B | 320 | -12.0 | 80% | S-dominant |

| Racemic Mixture | 320 | 0.0 | 0% | N/A |

This hypothetical data demonstrates that the sign of the CD signal directly indicates the dominant enantiomer, while its magnitude is proportional to the enantiomeric excess. The absolute configuration is assigned by comparing the experimental spectrum of an enantiomerically pure sample to theoretically calculated spectra.

Future Perspectives and Emerging Research Directions

Greener and More Efficient Synthesis: The Path Forward

The development of more efficient and sustainable synthetic routes to access 5-Bromo-1,7-naphthyridine and its derivatives is a major focus of current research. Traditional methods often require harsh conditions and multiple steps, prompting the exploration of modern synthetic techniques.

C-H Activation: Direct C-H activation strategies are being investigated to streamline the synthesis of functionalized 1,7-naphthyridines. This approach avoids the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy. For instance, cobalt-catalyzed C-H activation has been explored for the functionalization of related naphthyridine systems.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful tool for forging new bonds under mild conditions. nih.govyoutube.com This strategy can be employed for various transformations, including the introduction of substituents onto the naphthyridine core. The use of organic dyes as photocatalysts is a particularly attractive avenue, avoiding the cost and toxicity associated with some metal-based catalysts. nih.gov Electron-primed photoredox catalysis, a technique that uses electrochemistry to generate a potent reductant, further expands the scope of these reactions. youtube.com

Unlocking New Chemical Transformations

Beyond improving its synthesis, researchers are actively exploring the novel reactivity patterns of this compound to generate diverse molecular architectures. The bromine atom at the C5 position serves as a versatile handle for a variety of chemical transformations.

Cross-Coupling Reactions: The bromo substituent is an excellent electrophilic partner for a range of cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups, providing access to a vast chemical space. For example, Suzuki coupling reactions have been successfully employed to create derivatives from the basic 1,7-naphthyridine (B1217170) scaffold. nih.gov

Nucleophilic Aromatic Substitution: The electron-deficient nature of the naphthyridine ring system facilitates nucleophilic aromatic substitution (SNA_r) reactions, allowing for the displacement of the bromide with a variety of nucleophiles. This provides a direct route to amines, ethers, and other functionalized derivatives.

Metalation: Directed ortho-metalation, followed by quenching with various electrophiles, represents another powerful strategy for the regioselective functionalization of the naphthyridine core. This approach has been successfully applied to related brominated benzo[c] nih.govnih.govnaphthyridines, demonstrating the potential for creating diverse substitution patterns. nih.gov

Expanding the Biological Target Landscape

Derivatives of the 1,7-naphthyridine scaffold have shown promise against a variety of biological targets, and future research will undoubtedly expand this repertoire. The inherent structural features of this heterocycle make it an attractive starting point for the design of new therapeutic agents. nih.gov

Kinase Inhibition: The 1,7-naphthyridine core is a known scaffold for the development of kinase inhibitors. For instance, 1,7-naphthyridine N-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein kinase, a key target in inflammatory diseases. nih.gov Future work will likely focus on targeting other kinases implicated in cancer and other diseases.

Polypharmacology: The concept of polypharmacology, where a single drug modulates multiple targets, is gaining traction in drug discovery. nih.gov The modular nature of the 1,7-naphthyridine scaffold, which allows for the introduction of various substituents, makes it an ideal platform for designing multi-target ligands. This approach could lead to more effective treatments for complex diseases.

New Therapeutic Areas: Researchers are continuously exploring the potential of 1,7-naphthyridine derivatives in new therapeutic areas. For example, certain derivatives have been investigated as tachykinin NK(1) receptor antagonists for bladder function disorders and as PDE5 inhibitors. nih.govnih.gov The antibacterial potential of 1,8-naphthyridine (B1210474) derivatives has also been explored, suggesting that the broader naphthyridine class holds promise for infectious disease applications. rsc.org

Integration into Advanced Materials and Nanotechnology

The unique photophysical and electronic properties of the 1,7-naphthyridine core make it a promising candidate for applications in materials science and nanotechnology. researchgate.netmdpi.com